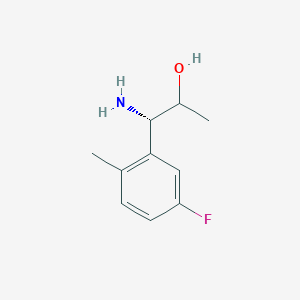

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

説明

BenchChem offers high-quality (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H14FNO |

|---|---|

分子量 |

183.22 g/mol |

IUPAC名 |

(1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |

InChIキー |

GHBOXTGMSHFFIG-OMNKOJBGSA-N |

異性体SMILES |

CC1=C(C=C(C=C1)F)[C@@H](C(C)O)N |

正規SMILES |

CC1=C(C=C(C=C1)F)C(C(C)O)N |

製品の起源 |

United States |

What is the chemical structure of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

An In-depth Technical Guide to (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol: A Chiral Building Block for Modern Pharmaceuticals

Introduction

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is a chiral amino alcohol of significant interest in the field of medicinal chemistry and drug development. Its structure combines several key features that are highly sought after in the design of novel therapeutics: a stereochemically defined center, a primary amino group, a secondary alcohol, and a fluorinated aromatic ring. This unique combination makes it a valuable chiral building block for synthesizing complex molecular architectures with tailored pharmacological profiles.

The strategic inclusion of fluorine in drug candidates is a well-established approach to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the amino alcohol motif is a prevalent pharmacophore found in a wide array of approved drugs, highlighting its importance in establishing crucial interactions with biological targets.[3] This guide provides a comprehensive technical overview of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol, covering its chemical structure, potential synthetic pathways, significance in drug discovery, and the analytical methodologies required for its quality control. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of new chemical entities.

Chemical Structure and Physicochemical Properties

The defining characteristic of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is its precise three-dimensional arrangement, or stereochemistry. The "(1S)" designation specifies the absolute configuration at the first carbon of the propane chain, the stereocenter to which both the amino group and the substituted phenyl ring are attached. This chirality is critical, as biological systems are inherently chiral, and different enantiomers of a drug can exhibit vastly different efficacy, metabolism, and toxicity profiles.

Key Structural Features:

-

Chiral Center (C1): The (S)-configuration at this carbon is a primary determinant of the molecule's interaction with chiral biological targets like enzymes and receptors.

-

Primary Amine (-NH₂): This functional group serves as a key site for hydrogen bonding and can be protonated at physiological pH, allowing for ionic interactions. It is a common feature for engaging with acidic residues in protein binding pockets.

-

Secondary Alcohol (-OH): The hydroxyl group is another critical site for hydrogen bonding, acting as both a donor and an acceptor. Its position on the adjacent carbon (C2) creates a 1,2-amino alcohol motif, a privileged scaffold in medicinal chemistry.

-

5-Fluoro-2-methylphenyl Ring: This aromatic substituent provides a rigid scaffold for the molecule. The methyl group introduces steric bulk and can influence binding orientation. The fluorine atom, with its high electronegativity and small size, can significantly alter the electronic properties of the ring and block potential sites of metabolic attack (e.g., para-hydroxylation), thereby increasing the compound's biological half-life.[2]

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol | - |

| CAS Number | 1336833-98-7 | [4] |

| Molecular Formula | C₁₀H₁₄FNO | [5] |

| Molecular Weight | 183.22 g/mol | [5] |

| Functional Groups | Primary Amine, Secondary Alcohol, Aromatic Fluoride | [6][7] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is a central challenge in pharmaceutical chemistry. The primary goal is to establish the desired (1S) stereocenter with high fidelity. A logical and common approach is the stereoselective reductive amination of a prochiral ketone precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned to start from the commercially available 5-fluoro-2-methylacetophenone, which is first converted to the corresponding α-hydroxy ketone, a common precursor for amino alcohols.

Caption: Proposed high-level synthetic workflow.

Expertise & Causality in Experimental Design:

The critical step in this proposed synthesis is the asymmetric reductive amination of the prochiral ketone, 1-(5-fluoro-2-methylphenyl)propan-2-one. This transformation simultaneously forms the C-N bond and sets the crucial stereocenter.

-

Why Asymmetric Reductive Amination? This method is highly efficient as it converges a simple ketone into a chiral amine in a single conceptual step. The choice of catalyst is paramount for achieving high enantioselectivity. Catalytic systems based on transition metals (like Rhodium, Iridium, or Ruthenium) complexed with chiral phosphine ligands are often employed for this purpose.[8] These catalysts create a chiral environment that forces the reactants to adopt a specific orientation, leading to the preferential formation of one enantiomer over the other.

-

Alternative Strategies: Other established methods for preparing chiral amino alcohols include the reduction of α-amino ketones or the ring-opening of chiral epoxides.[9] However, the reductive amination of a prochiral ketone is often more direct if a suitable catalytic system is available. Another robust but less atom-economical method is the resolution of a racemic mixture of the amino alcohol using a chiral acid to form diastereomeric salts that can be separated by crystallization.

Exemplary Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example and would require optimization for this specific substrate.

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with the prochiral ketone, 1-(5-fluoro-2-methylphenyl)propan-2-one (1.0 eq), and a suitable solvent such as methanol.

-

Catalyst Preparation: In a separate flask under an inert atmosphere (e.g., Argon), the chiral catalyst is prepared by mixing a metal precursor (e.g., [Rh(COD)Cl]₂) with a chiral diphosphine ligand (e.g., (R,R)-Me-BPE).

-

Reaction Initiation: The catalyst solution is transferred to the hydrogenation vessel. An ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar). The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) until the reaction is complete (monitored by HPLC or TLC).

-

Work-up and Purification: Upon completion, the vessel is depressurized, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., NaHCO₃) to remove the ammonium salt. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or crystallization to yield the enantiomerically enriched (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol.

Applications in Drug Discovery and Medicinal Chemistry

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the strategic combination of its structural features, which are prevalent in many successful drugs.

-

Scaffold for Peptidomimetics: The amino alcohol structure can be used to mimic the transition state of peptide bond hydrolysis, making it a valuable core for designing protease inhibitors.

-

Precursor for Chiral Ligands: The amino and hydroxyl groups can be further functionalized to create more complex molecules that can act as ligands for various receptors or enzymes. For instance, the amine can be acylated, alkylated, or used in the formation of heterocyclic rings.

-

Enhancing Pharmacokinetic Properties: The fluorinated phenyl ring is a key feature for improving drug-like properties. Fluorine substitution can enhance metabolic stability by blocking cytochrome P450-mediated oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability and bioavailability.[1]

The use of amino acid-derived fragments, including amino alcohols, is a growing trend in modern drug design, with a significant percentage of newly approved small-molecule drugs containing such moieties.[3]

Analytical and Quality Control Strategies

For a chiral intermediate intended for pharmaceutical use, rigorous quality control is essential. The most critical quality attributes are chemical purity and, especially, enantiomeric purity (often expressed as enantiomeric excess, %ee).

Key Analytical Techniques

| Technique | Purpose | Rationale |

| Chiral HPLC | Determination of Enantiomeric Purity (%ee) | This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) provides a chiral environment that interacts differently with the two enantiomers, leading to different retention times.[10] |

| Reverse-Phase HPLC | Determination of Chemical Purity | Assesses the presence of impurities such as starting materials, by-products, or reagents from the synthesis. |

| ¹H, ¹³C, ¹⁹F NMR | Structural Confirmation and Purity | Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of all functional groups. ¹⁹F NMR is specifically used to confirm the fluorine substitution pattern. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the compound and can help identify impurities. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups like O-H (alcohol) and N-H (amine) stretches. |

Workflow for Quality Control

Caption: A typical quality control workflow for a chiral intermediate.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (%ee) Determination

This protocol describes a general approach for developing a method to determine the enantiomeric purity.

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column Selection: The choice of a Chiral Stationary Phase (CSP) is critical. Columns like Chiralcel® OD-H or Chiralpak® AD-H, which are based on polysaccharide derivatives, are excellent starting points for screening amino alcohols.[10]

-

Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase consists of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (v/v) hexane:isopropanol.[10]

-

Additive for Peak Shape: Since the analyte is a primary amine, it can exhibit poor peak shape (tailing) on silica-based columns. Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase is crucial to neutralize acidic silanol groups on the stationary phase and achieve sharp, symmetrical peaks.[10]

-

Method Development:

-

Prepare a solution of the racemic standard (a 50:50 mixture of both enantiomers) in the mobile phase.

-

Inject the racemic standard and adjust the mobile phase composition and flow rate (e.g., 1.0 mL/min) to achieve baseline separation of the two enantiomer peaks within a reasonable run time.

-

Once separation is achieved, inject a solution of the synthesized (1S)-enantiomer sample.

-

-

Quantification: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the sample chromatogram: %ee = [(A_major - A_minor) / (A_major + A_minor)] x 100% Where A_major is the area of the peak corresponding to the desired (1S)-enantiomer and A_minor is the area of the peak for the undesired (1R)-enantiomer.

Conclusion

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol represents a sophisticated and highly valuable chiral building block for the pharmaceutical industry. Its structure is intelligently designed, combining a stereochemically defined amino alcohol core with a fluorinated aromatic moiety. This guide has detailed its structural characteristics, outlined a plausible and stereocontrolled synthetic strategy, discussed its significant role in drug discovery, and provided a framework for its analytical quality control. The understanding and application of such precisely engineered molecules are fundamental to the continued advancement of medicinal chemistry and the development of next-generation therapeutics with enhanced safety and efficacy profiles.

References

-

Chemsrc. (n.d.). CAS#: 1336833-98-7 | (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL. Retrieved from [Link]

- Palyi, G., et al. (2003). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 120(1), 13-27.

-

PubChem. (n.d.). (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H-indol-1-yl}. Retrieved from [Link]

- Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chemical Engineering & Technology.

-

SIELC Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

- IUPAC. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation.

-

PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

-

Merck. (n.d.). 1-Amino-2-methylpropan-2-ol | 2854-16-2. Retrieved from [Link]

- Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320.

-

ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Retrieved from [Link]

-

ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

Semantic Scholar. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

- PubMed. (2020). Tailor-made amino acid-derived pharmaceuticals approved by the FDA in 2019. Amino Acids, 52(9), 1245-1275.

- MDPI. (2017). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 22(6), 977.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tailor-made amino acid-derived pharmaceuticals approved by the FDA in 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS#:1336833-98-7 | (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL | Chemsrc [chemsrc.com]

- 5. evitachem.com [evitachem.com]

- 6. evitachem.com [evitachem.com]

- 7. 1-氨基-2-甲基丙烷-2-醇 95% anhydrous basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

An In-Depth Technical Guide to the Physicochemical Properties of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

Foreword: A Note from the Senior Application Scientist

In modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary step; it is the very foundation upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide addresses (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol, a chiral amino alcohol of interest as a potential building block in medicinal chemistry.

Due to the specific and non-commercial nature of this compound, publicly available experimental data is limited. Therefore, this document deviates from a simple data sheet. Instead, it serves as a technical whitepaper, providing both theoretical context and robust, field-proven experimental protocols for determining the critical physicochemical parameters of this molecule and others like it. The methodologies described herein are designed to be self-validating, reflecting the rigorous standards required in a regulated research and development environment. We will not only describe the 'what' and 'how' but delve into the 'why,' explaining the causality behind experimental choices to empower researchers to generate accurate, reliable, and meaningful data.

Molecular Identity and Structural Attributes

The first step in any physicochemical characterization is to establish the molecule's fundamental identity. (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is a chiral molecule featuring a primary amine and a secondary alcohol, functional groups that are pivotal to its chemical behavior.

| Property | Value | Source |

| Chemical Name | (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol | - |

| CAS Number | 1336833-98-7 | [1] |

| Molecular Formula | C₁₀H₁₄FNO | [2][3] |

| Molecular Weight | 183.22 g/mol | - |

| Chemical Structure |  | - |

| InChI Key | AIMOCEFIXPYTHN-UHFFFAOYSA-N (for the non-stereospecific structure) |

Note: The image provided is a representative 2D structure. The specific stereochemistry ((1S)) is critical and must be confirmed analytically.

Determination of Acid Dissociation Constant (pKa)

2.1 Scientific Rationale

The pKa value dictates the extent of ionization of a molecule at a given pH. For our target compound, the primary amine is the key ionizable group. Its pKa is critical for predicting aqueous solubility, absorption across biological membranes, and selecting appropriate salt forms for drug development.[4] An ion that loses a proton (like a protonated amine, BH+) de-ionizes, and a high pKa for this process denotes good aqueous solubility in acidic environments.[4]

2.2 Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds.[4][5] The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol and dissolve it in a suitable volume (e.g., 50 mL) of deionized water or a co-solvent system if solubility is limited. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25 °C or 37 °C) with a magnetic stirrer. Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10) and immerse it in the solution.

-

Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amine fully (e.g., to pH ~2).

-

Titration - Basification: Titrate the now fully protonated analyte with a standardized strong base (e.g., 0.1 M NaOH) at a slow, constant rate.[5] Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point, where half of the protonated amine has been neutralized.[5] This corresponds to the inflection point on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

3.1 Scientific Rationale

Aqueous solubility is a gatekeeper for oral bioavailability. Poor solubility can lead to incomplete absorption and high inter-subject variability. For ionizable compounds like ours, solubility is pH-dependent. Therefore, it must be assessed across a physiologically relevant pH range (typically pH 1.2 to 6.8) as recommended by regulatory bodies for the Biopharmaceutics Classification System (BCS).[6][7]

3.2 Experimental Protocol: Equilibrium Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][8] It measures the concentration of a saturated solution after a compound has been allowed to equilibrate in a specific medium.

Methodology:

-

Media Preparation: Prepare a series of aqueous buffers covering the target pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.[6]

-

Sample Preparation: Add an excess amount of solid (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol to a vial containing a known volume of each buffer. The excess solid is crucial to ensure saturation is reached.[8]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 ± 1 °C).[7] Agitate for a sufficient period (e.g., 24-72 hours) to reach equilibrium. Equilibrium is confirmed when concentrations from sequential time points (e.g., 24h and 48h) are consistent.[7]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the supernatant from the undissolved solid via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6]

-

Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Solid-State Analysis: It is good practice to analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no phase transformation (e.g., to a different polymorph or salt form) occurred during the experiment.[6]

Caption: Experimental workflow for the Shake-Flask solubility method.

Chiral Integrity and Enantiomeric Purity

4.1 Scientific Rationale

As a chiral molecule, the biological activity and toxicity of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol can be stereospecific. One enantiomer may be therapeutically active while the other is inactive or even harmful.[9] Regulatory agencies strongly favor the development of single-enantiomer drugs.[9] Therefore, a reliable analytical method to confirm the absolute configuration and determine the enantiomeric purity (or enantiomeric excess, ee) is mandatory.

4.2 Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a Chiral Stationary Phase (CSP) is the most common and effective technique for separating enantiomers.[9][10]

Methodology:

-

CSP Screening: The selection of a CSP is often empirical.[9] A screening of several polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) is a standard starting point as they are widely applicable for a broad range of chiral compounds, including amines.[9][10]

-

Mobile Phase Optimization:

-

Normal Phase: A typical starting mobile phase would be a mixture of an alkane (e.g., heptane or hexane) and an alcohol modifier (e.g., ethanol or isopropanol).[9]

-

Additives: Small amounts of acidic and/or basic additives are often crucial for good peak shape and resolution of chiral amines. For this compound, an acidic additive like trifluoroacetic acid (TFA) and a basic additive like triethylamine (TEA) or diethylamine (DEA) would be evaluated.[9]

-

-

Sample Preparation: Dissolve a racemic standard and the (1S)-enantiomer sample in the mobile phase at a concentration of approximately 1 mg/mL.[9]

-

Chromatographic Conditions (Example):

-

Column: Chiralpak® IA or similar amylose-based CSP.

-

Mobile Phase: 80:20 (v/v) Heptane/Ethanol + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

-

Data Analysis: Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution (Rs). A resolution of Rs ≥ 1.5 is considered baseline separation.[9] Inject the single-enantiomer sample to identify its peak and quantify any presence of the other enantiomer to determine enantiomeric purity.

Conclusion: Integrating Physicochemical Data in Drug Development

The physicochemical properties detailed in this guide—pKa, pH-dependent solubility, and chiral purity—are not independent data points. They are interconnected parameters that collectively govern a drug candidate's developability.

Caption: Interrelation of physicochemical properties and their impact on drug development.

A high pKa for the amine in our target compound suggests it will be protonated and highly soluble in the acidic environment of the stomach, which is favorable for dissolution. However, its charge will hinder passive diffusion across the intestinal membrane. Understanding the interplay between this pKa, the resulting solubility profile, and the molecule's lipophilicity (LogP/LogD) is essential for building predictive biopharmaceutical models. The rigorous confirmation of its (1S) stereochemistry ensures that toxicological and efficacy studies are conducted on the correct, pure entity.

By applying the robust protocols outlined in this guide, researchers can build a comprehensive data package that de-risks development and enables rational, data-driven decisions on the path from discovery to a viable drug product.

References

- Hao, F., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.

-

Manallack, D. T., et al. (2013). The Significance of pKa in Drug Discovery and Development. Development of Methods for the Determination of pKa Values. Available at: [Link]

-

ACD/Labs. (1981). An Introduction to the Acid Dissociation Constant (pKa). Advanced Chemistry Development, Inc. Available at: [Link]

-

Ueda, K., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Wanner, K. T., et al. (2003). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Chemsrc. (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL. Chemsrc. Available at: [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. ULM.edu. Available at: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

-

World Health Organization (WHO). (2018). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series. Available at: [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

-

Anslyn, E. V., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Available at: [Link]

-

Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available at: [Link]

Sources

- 1. CAS#:1336833-98-7 | (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL | Chemsrc [chemsrc.com]

- 2. (1S,2R)-1-AMINO-1-(2-CHLORO-3-METHYLPHENYL)PROPAN-2-OL CAS#: 1212955-76-4 [chemicalbook.com]

- 3. (1S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol | 1336826-92-6 [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pennwest.edu [pennwest.edu]

- 6. raytor.com [raytor.com]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. yakhak.org [yakhak.org]

A Technical Guide for the Preliminary Investigation of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL in Drug Discovery

Executive Summary

The quest for novel therapeutics targeting the central nervous system (CNS) remains a cornerstone of modern drug discovery. Within this landscape, small molecules possessing specific stereochemistry and functionality offer a promising avenue for modulating complex neurological pathways. This guide provides a comprehensive framework for the preliminary investigation of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL, a chiral amino alcohol with structural motifs suggestive of potential psychoactive properties. While specific biological data for this compound (CAS No. 1336833-98-7) is not extensively available in public literature, its core structure—a phenylpropanolamine derivative—provides a strong rationale for its investigation as a modulator of monoaminergic systems.[1][2]

This document serves as a strategic roadmap for researchers and drug development professionals. It outlines a logical, multi-stage process encompassing synthesis and characterization, robust in vitro evaluation of its hypothesized mechanism of action, preliminary pharmacokinetic profiling, and initial in vivo behavioral screening. By following the protocols and rationale detailed herein, research teams can efficiently generate a foundational data package to assess the therapeutic potential of this and structurally related novel chemical entities.

Introduction: Deconstructing the Therapeutic Potential

The molecule (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is a fascinating starting point for a drug discovery campaign due to the convergence of several key structural features known to impart favorable pharmacological attributes.

-

The Chiral Amino Alcohol Scaffold: This motif is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3][4] Chiral amino alcohols are versatile building blocks that can form critical hydrogen bonds and other interactions with biological targets.[5][6] Their defined stereochemistry is paramount, as different enantiomers can exhibit vastly different potency, selectivity, and safety profiles.[4]

-

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a deliberate design choice in modern drug discovery. Fluorination can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and favorably modulate physicochemical properties like lipophilicity and pKa, which in turn can improve pharmacokinetic parameters such as oral bioavailability and brain penetration.[7]

-

Phenylpropanolamine Core: The overarching structure is related to phenylpropanolamine, a sympathomimetic amine known to interact with the monoaminergic system.[1] This class of compounds often acts by inhibiting the reuptake or promoting the release of key neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[8][9] Deficits in these neurotransmitter systems are implicated in the pathophysiology of depression, anxiety, and other mood disorders.[10][11]

Given this structural analysis, a primary working hypothesis is that (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL functions as a monoamine reuptake inhibitor . This guide will systematically detail the necessary experiments to test this hypothesis and build a comprehensive preliminary profile of the compound.

Part I: Synthesis and Physicochemical Characterization

A prerequisite for any biological investigation is the reliable synthesis of the target compound with high purity and confirmed identity.

Proposed Synthetic Route

While multiple synthetic routes to chiral amino alcohols exist, a robust and scalable approach is crucial. One common and effective method involves the asymmetric reduction of an α-amino ketone precursor. The following is a proposed, efficient pathway.

Caption: Proposed synthetic route for (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL.

Analytical Characterization and Quality Control

Before biological testing, the synthesized compound must be rigorously characterized to confirm its identity, purity, and key physicochemical properties.

Protocol: Compound Characterization

-

Structural Verification:

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

-

-

Purity Assessment:

-

HPLC: Employ a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the purity of the compound. The purity should be >95%, preferably >98%, for use in biological assays.

-

Chiral HPLC: Develop a chiral HPLC method to confirm the enantiomeric excess (e.e.) of the (1S) enantiomer, which should be >99%.

-

-

Physicochemical Profiling:

-

Aqueous Solubility: Determine the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 using methods like nephelometry.

-

pKa Determination: Measure the acid dissociation constant(s) (pKa) via potentiometric titration or UV-spectroscopy. This is crucial for understanding ionization state at physiological pH.

-

Lipophilicity (LogP/LogD): Determine the octanol-water partition coefficient (LogP) and the distribution coefficient at pH 7.4 (LogD7.4). These values are key predictors of membrane permeability and overall drug-like properties.

-

Table 1: Target Physicochemical Properties

| Parameter | Target Value | Rationale |

| Purity (HPLC) | > 98% | Ensures biological data is attributable to the compound of interest. |

| Enantiomeric Excess | > 99% | Critical for defining the pharmacology of a single stereoisomer. |

| Aqueous Solubility | > 50 µM | Sufficient solubility is required for reliable in vitro assay performance. |

| pKa | 8.0 - 10.0 | Expected range for the primary amine, influencing absorption and target binding. |

| LogD7.4 | 1.0 - 3.0 | Optimal range for CNS drug candidates, balancing solubility and permeability for blood-brain barrier penetration. |

Part II: In Vitro Pharmacological Evaluation

This section details the experimental plan to test the primary hypothesis: that the compound acts as a monoamine reuptake inhibitor.

The Monoamine Reuptake Inhibition Hypothesis

The core hypothesis is that (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL binds to and inhibits the function of one or more monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, which is a validated mechanism for antidepressant and anxiolytic drugs.[9][12]

Caption: Mechanism of action hypothesis: Inhibition of monoamine reuptake.

Primary Screening: Transporter Binding Affinity

The first step is to determine if the compound physically interacts with the target transporters. This is achieved through competitive radioligand binding assays.

Protocol: Radioligand Binding Assay

-

Source of Transporters: Utilize cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Assay Components:

-

Radioligand: Use a specific high-affinity radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Test Compound: A range of concentrations of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL (e.g., 0.1 nM to 10 µM).

-

Non-specific Binding Control: A high concentration of a known, potent inhibitor (e.g., fluoxetine for SERT) to determine non-specific binding.

-

-

Procedure:

-

Incubate the cell membranes, radioligand, and test compound (or control) in an appropriate buffer.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding inhibited by the test compound at each concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the inhibitor constant (Ki).

-

Functional Assessment: Neurotransmitter Reuptake Inhibition

A positive binding result must be followed by a functional assay to confirm that binding translates to inhibition of transporter activity.

Protocol: In Vitro Reuptake Assay

-

System: Use either synaptosomes prepared from rat brain tissue or cell lines stably expressing the human transporters (e.g., SH-SY5Y cells).[13]

-

Assay Components:

-

Radioactive Neurotransmitter: [³H]5-HT, [³H]NE, or [³H]DA.

-

Test Compound: A range of concentrations of the test compound.

-

Reference Inhibitor: A known inhibitor for each transporter (e.g., sertraline, desipramine, GBR-12909).

-

-

Procedure:

-

Pre-incubate the cells or synaptosomes with the test compound or vehicle.

-

Initiate the uptake reaction by adding the radioactive neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells/synaptosomes and measure the internalized radioactivity via scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of uptake inhibition against the compound concentration.

-

Calculate the IC₅₀ value (the concentration required to inhibit 50% of neurotransmitter uptake).

-

Table 2: Expected Data Output from In Vitro Pharmacology

| Assay Type | Target | Parameter | Desired Outcome |

| Binding | SERT, NET, DAT | Ki (nM) | < 100 nM for at least one target indicates potent binding. |

| Functional | SERT, NET, DAT | IC₅₀ (nM) | < 100 nM confirms potent functional inhibition. |

| Cytotoxicity | SH-SY5Y Cells | CC₅₀ (µM) | > 10 µM (Selectivity Index > 100) indicates a good preliminary safety window. |

Part III: Preliminary In Vitro ADME/Tox Profile

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to avoid late-stage failures.

Protocol: In Vitro ADME Profiling

-

Metabolic Stability:

-

Assay: Incubate the test compound (typically 1 µM) with human liver microsomes and NADPH (as a cofactor) over a time course (e.g., 0-60 minutes).

-

Analysis: Measure the disappearance of the parent compound over time using LC-MS/MS.

-

Output: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life suggests greater metabolic stability.

-

-

Cytochrome P450 (CYP) Inhibition:

-

Assay: Evaluate the compound's ability to inhibit the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) using fluorescent or LC-MS/MS-based probe substrates.

-

Output: Determine the IC₅₀ value for each isoform. IC₅₀ values > 10 µM are generally considered low risk for clinically relevant drug-drug interactions.

-

-

Plasma Protein Binding (PPB):

-

Assay: Use rapid equilibrium dialysis to measure the fraction of the compound bound to plasma proteins from human and the rodent species intended for in vivo studies.

-

Output: Report as percent bound. High binding (>99%) can affect the free drug concentration available to act on the target.

-

Part IV: Preliminary In Vivo Evaluation

Positive in vitro data provides the justification for advancing the compound to initial studies in animal models.

Caption: Integrated workflow for the preliminary investigation of a novel compound.

Rodent Pharmacokinetics (PK)

A PK study is essential to understand how the drug is absorbed, distributed, and eliminated in a living system and to establish the dose-exposure relationship for efficacy studies.

Protocol: Single-Dose Rat PK Study

-

Animals: Use male Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV) Group: Administer a single dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

-

Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage to determine absorption and oral bioavailability.

-

-

Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Analysis: Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters

| Parameter | Description | Desired Outcome (for a CNS drug) |

| t½ (half-life) | Time for plasma concentration to decrease by half. | 4 - 12 hours (supports once or twice-daily dosing). |

| CL (Clearance) | Volume of plasma cleared of drug per unit time. | Low to moderate (relative to liver blood flow). |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. | > 1 L/kg (indicates tissue distribution, including CNS). |

| F% (Oral Bioavailability) | Fraction of oral dose reaching systemic circulation. | > 30% |

| Cmax / Tmax | Peak plasma concentration and time to reach it. | Consistent with desired onset of action. |

In Vivo Target Engagement and Efficacy Model

Based on the monoamine hypothesis, a behavioral model sensitive to clinically effective antidepressants can provide initial proof-of-concept for efficacy. The Forced Swim Test (FST) is a widely used primary screen.[10]

Protocol: Mouse Forced Swim Test (FST)

-

Animals: Use male CD-1 or C57BL/6 mice.

-

Acclimation & Dosing: Acclimate animals to the facility. Administer the test compound or vehicle (e.g., via IP or PO injection) at several dose levels, typically 30-60 minutes before the test. Include a positive control group (e.g., imipramine or fluoxetine).

-

Test Procedure:

-

Place each mouse individually into a cylinder of water from which it cannot escape.

-

Record the session (typically 6 minutes) on video.

-

Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Data Analysis: Compare the duration of immobility in the compound-treated groups to the vehicle-treated group. A statistically significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion and Strategic Outlook

The systematic investigation outlined in this guide provides a robust and efficient pathway to evaluate the therapeutic potential of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL. By progressing through synthesis, in vitro pharmacology, ADME profiling, and in vivo studies, a clear "Go/No-Go" decision can be made for the project.

A positive outcome—characterized by potent and selective monoamine reuptake inhibition, favorable drug-like properties, and a clear antidepressant-like signal in a rodent behavioral model—would strongly support the advancement of this compound into lead optimization. Subsequent efforts would focus on improving potency, selectivity, and pharmacokinetic properties, as well as conducting more extensive safety and toxicology assessments. This structured approach ensures that resources are invested in compounds with the highest probability of becoming successful clinical candidates.

References

- Vertex AI Search. (2024). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC.

- Vertex AI Search. (2024). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC.

- Vertex AI Search. (2024). The Role of Chiral Amino Alcohols in Pharmaceutical Synthesis.

- ACS Publications. (2023). Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase | Journal of Medicinal Chemistry.

- Vertex AI Search. (2024).

- Vertex AI Search. (2016). Preclinical Evaluation of Antidepressant Activity of New Monoamine Oxidase Inhibitors in Rodents.

- MDPI. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs).

- Vertex AI Search. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.

- Vertex AI Search. (2024). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC.

- Vertex AI Search. (2024). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC.

- Vertex AI Search. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC.

- Psychiatrist.com. (2024). Can Monoamine-Based Therapies Be Improved?.

- Royal College of Pathologists. (2019). Novel psychoactive substances: a toxicological challenge.

- SciTechnol. (2020).

- Center for Forensic Science Research & Education. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review.

- Vertex AI Search. (2024).

- Wikipedia. (2024). Phenylpropanolamine.

- Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

- BLD Pharm. (2024). 1270058-54-2|(1S,2S)-1-AMINO-1-(3-FLUORO-5-METHYLPHENYL)PROPAN-2-OL.

- PubMed. (2024). Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses.

- Vertex AI Search. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- PubMed. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents.

- Chemsrc. (2024). CAS#:1336833-98-7 | (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL.

- Vertex AI Search. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.

- PubMed. (2024). Pharmacokinetics of oral decongestants.

- MDPI. (2017). Fluoroalkyl Amino Reagents (FARs)

- PubMed. (1998).

- MDPI. (2018). Amino Acids in the Development of Prodrugs.

- MedChemica. (2025).

- BLDpharm. (2024). (1S,2S)-1-AMINO-1-(3-FLUORO-4-METHYLPHENYL)PROPAN-2-OL.

- PubMed. (2025). Discovery of nonpungent Transient Receptor Potential Vanilloid (TRPV1)

- PubMed. (2017). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract.

- Nagoya University. (2026). From engineered fungal molecules to drug leads: Chem-bio hybrid synthesis for antiparasitic drug discovery | News & Events.

- MDPI. (2025).

- PubMed. (2007). 3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. by inhibiting the release of IL-1beta and IL-18*.

Sources

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of oral decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs) [mdpi.com]

- 10. ijhsr.org [ijhsr.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. psychiatrist.com [psychiatrist.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Stereochemical Configuration of 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol Enantiomers: A Technical Guide for Asymmetric Synthesis and Analytical Resolution

Executive Summary

The compound 1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is a highly substituted, chiral 1,2-amino alcohol. The 1,2-amino alcohol motif is a privileged pharmacophore found in numerous bioactive molecules, including Na+/H+ exchanger (NHE) inhibitors[1] and Bruton's tyrosine kinase (Btk) inhibitors[2]. The presence of the 5-fluoro-2-methylphenyl moiety introduces unique steric and electronic properties that complicate both synthesis and analytical resolution. This whitepaper provides a comprehensive framework for the stereochemical control, asymmetric synthesis, and analytical validation of its four distinct stereoisomers.

Stereochemical Architecture and Nomenclature

1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol possesses two contiguous stereogenic centers:

-

C1: Bears the primary amine and the 5-fluoro-2-methylphenyl ring.

-

C2: Bears the secondary hydroxyl group and a terminal methyl group.

Because there are two chiral centers, the molecule exists as four distinct stereoisomers, forming two pairs of enantiomers:

-

Syn (Erythro) Pair: (1R,2S) and (1S,2R)

-

Anti (Threo) Pair: (1R,2R) and (1S,2S)

The spatial arrangement of these functional groups dictates the molecule's pharmacological profile. For instance, in related pyrimidine derivatives, specific enantiomers exhibit markedly different binding affinities due to the precise spatial orientation required to interact with kinase hinge regions[2].

Asymmetric Synthesis Methodologies

Synthesizing highly substituted 1,2-amino alcohols requires strict control over both enantio- and diastereoselectivity[3]. Traditional non-selective synthesis followed by chiral resolution is highly inefficient, resulting in a maximum theoretical yield of 25% for the desired isomer. Therefore, asymmetric synthesis is the preferred paradigm.

Causality of Experimental Design: We select the Sharpless Asymmetric Aminohydroxylation (AA) over the addition of organometallics to imines because the AA reaction provides direct, syn-selective conversion of olefins into 1,2-amino alcohols with high atom economy[4]. By starting with trans-1-(5-fluoro-2-methylphenyl)prop-1-ene, the AA reaction exclusively yields the syn pair. The choice of the chiral cinchona alkaloid ligand dictates the facial selectivity, allowing deliberate access to either the (1R,2S) or (1S,2R) enantiomer.

Protocol 1: Step-by-Step Sharpless Asymmetric Aminohydroxylation Self-Validating System: This protocol includes an in-process TLC check to ensure complete consumption of the olefin before quenching, preventing the formation of difficult-to-separate unreacted starting material.

-

Preparation of Catalyst Complex: In a round-bottom flask, dissolve 1.0 equivalent of trans-1-(5-fluoro-2-methylphenyl)prop-1-ene in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

-

Ligand Addition: Add 0.05 equivalents of the chiral ligand. Use (DHQ)2PHAL to target the (1R,2S) enantiomer, or (DHQD)2PHAL to target the (1S,2R) enantiomer[4].

-

Osmium Addition: Add 0.04 equivalents of potassium osmate(VI) dihydrate (K2OsO2(OH)4). Stir at room temperature until a clear, pale green solution forms. Cool the mixture to 0 °C.

-

Nitrogen Source Addition: Dissolve 3.0 equivalents of Chloramine-T trihydrate in water. Add this solution dropwise to the reaction mixture over 2 hours to maintain a low concentration of the active nitrenoid species, which suppresses background racemic dihydroxylation.

-

In-Process Control (IPC): After 12 hours at 0 °C, sample the reaction. Perform TLC (Hexanes:EtOAc 7:3). The reaction is valid to proceed only if the olefin spot (Rf ~0.8) is completely absent.

-

Quenching and Workup: Quench the reaction by adding saturated aqueous sodium sulfite to reduce any remaining osmium(VIII) to osmium(VI). Extract with ethyl acetate (3 x 20 mL).

-

Deprotection: The resulting N-tosyl group is removed via treatment with sodium naphthalenide in THF at -78 °C to yield the free 1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol[5].

Workflow for the asymmetric synthesis of syn-1,2-amino alcohol enantiomers via Sharpless AA.

Analytical Resolution and Stereochemical Validation

To validate the stereochemical integrity of the synthesized compounds, a robust analytical resolution framework is required.

Causality of Analytical Design: Diastereomers (syn vs. anti) have different physical properties (dipole moments, hydrogen bonding capacity) and can be separated using standard normal-phase chromatography (achiral silica). However, enantiomers have identical physical properties in an achiral environment. Therefore, chiral High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is mandatory for enantiomeric excess (ee) determination.

Protocol 2: Chiral HPLC Method for Enantiomeric Resolution

-

Column Selection: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). The carbamate linkages provide critical hydrogen-bonding sites that interact differentially with the (1R,2S) and (1S,2R) enantiomers.

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). The addition of 0.1% diethylamine is a critical self-validating parameter; without it, the basic primary amine of the analyte will tail severely on the silica support, destroying peak resolution.

-

Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm (leveraging the fluorinated phenyl chromophore).

-

Validation: Inject a racemic standard first to confirm baseline resolution (Rs > 1.5) of all four stereoisomers before analyzing the asymmetrically synthesized batch.

Analytical resolution decision tree for separating the four stereoisomers of the amino alcohol.

Quantitative Data Summary

The following table summarizes the theoretical analytical profiles of the four stereoisomers, providing a reference for quality control and structural elucidation.

| Stereoisomer | Configuration | Relative Geometry | Expected 1H NMR (C1-H / C2-H Coupling) | Chiral HPLC Elution Order (Theoretical)* |

| Isomer A | (1R,2S) | Syn (Erythro) | J = 4.0 - 5.5 Hz | Peak 1 (Syn Pair) |

| Isomer B | (1S,2R) | Syn (Erythro) | J = 4.0 - 5.5 Hz | Peak 2 (Syn Pair) |

| Isomer C | (1R,2R) | Anti (Threo) | J = 7.0 - 9.0 Hz | Peak 3 (Anti Pair) |

| Isomer D | (1S,2S) | Anti (Threo) | J = 7.0 - 9.0 Hz | Peak 4 (Anti Pair) |

*Note: Exact elution order depends on the specific chiral stationary phase and mobile phase modifiers. The coupling constants (J-values) are based on the Karplus equation, where anti-periplanar protons in the threo isomer exhibit larger coupling constants than the gauche protons in the erythro isomer.

Pharmacological Implications

The stereochemistry of the 1,2-amino alcohol core is not merely an academic exercise; it is a critical determinant of biological activity. In the development of non-acylguanidine-type Na+/H+ exchanger inhibitors, the absolute configuration of the amino and hydroxyl-bearing carbons directly influences the molecule's ability to occupy the target's binding pocket[1]. An incorrect stereocenter can lead to steric clashes with the receptor, reducing binding affinity by orders of magnitude and potentially introducing off-target toxicity. Consequently, rigorous stereochemical control during the synthesis of 1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is paramount for downstream drug development.

References

- Novel, Non-acylguanidine-type Na+/H+ Exchanger Inhibitors: Synthesis and Pharmacology of 5-Tetrahydroquinolinylidene Aminoguanidine Derivatives. Journal of Medicinal Chemistry - ACS Publications.

- WO2015079417A1 - Novel amino pyrimidine derivatives. Google Patents.

- 1-Amino-2-propanol | C3H9NO | CID 4. PubChem - NIH.

- Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. Benchchem.

- A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. ACS Publications.

Sources

The Strategic Role of Fluorine Substitution in (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol: A Physicochemical and Pharmacokinetic Analysis

An In-Depth Technical Guide

Executive Summary

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, employed to meticulously refine a compound's pharmacological profile. This guide provides an in-depth technical analysis of the role of fluorine substitution in the specific context of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol. We will deconstruct the profound influence of a single fluorine atom on the molecule's physicochemical properties, metabolic stability, and potential receptor interactions. By grounding our analysis in established principles of physical organic chemistry and drug metabolism, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for stereoselective synthesis and in-vitro metabolic stability assessment are provided to bridge theory with practical application, illustrating how this "small magic bullet"[1] can be leveraged to overcome common drug development hurdles.

The Foundational Impact of the Fluorine Atom

The substitution of a hydrogen atom with fluorine, while seemingly minor due to their comparable sizes (van der Waals radii of 1.20 Å for H vs. 1.47 Å for F), instigates a cascade of significant electronic and conformational changes.[2] In the structure of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol, the fluorine atom at the C5 position of the phenyl ring is not a passive substituent; it is an active modulator of the molecule's intrinsic properties. Its primary influence stems from its status as the most electronegative element, which creates a strong, polarized carbon-fluorine (C-F) bond.[2][3] This fundamental property is the origin of the diverse effects we will explore.

Figure 2: Fluorine substitution blocking a key metabolic pathway.

Pharmacodynamic Impact: Tuning Receptor Interactions

While often introduced for pharmacokinetic reasons, fluorine can also directly influence how a molecule binds to its biological target. [2][4][5]The polarized C-F bond can participate in unique, non-covalent interactions within a protein's binding pocket.

-

Dipolar and Orthogonal Interactions: The C-F bond possesses a significant dipole moment. This can lead to favorable electrostatic interactions with electron-deficient regions or amide backbones within a receptor active site. [6]* Hydrogen Bonding: While fluorine is a weak hydrogen bond acceptor, under specific geometric conditions, it can form stabilizing interactions with hydrogen bond donors. [6]* Conformational Control: The introduction of a fluorine atom can subtly alter the preferred conformation of the phenyl ring and its substituents, potentially locking the molecule into a more bioactive conformation for optimal receptor fit.

The net effect on binding affinity—whether it increases or decreases—is highly dependent on the specific topology of the binding site. [7]However, the ability to modulate these interactions provides medicinal chemists with a powerful tool for optimizing potency and selectivity. [8][9]

Experimental Protocols: From Synthesis to Validation

A core principle of scientific integrity is the ability to reproduce and validate theoretical claims. The following protocols provide detailed methodologies for the synthesis of the title compound and the assessment of its metabolic stability.

Protocol: Stereoselective Synthesis of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

This protocol is adapted from established methods for the stereoselective synthesis of amino alcohols, which are crucial building blocks in pharmaceuticals. [10][11]The strategy relies on the asymmetric reduction of a protected amino ketone precursor.

Step 1: Synthesis of the α-Amino Ketone Precursor

-

To a solution of 2-bromo-5-fluoroacetophenone (1.0 eq) in dichloromethane (DCM, 0.5 M), add hexamethylenetetramine (1.2 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Add ethanol and concentrated HCl (1:1 v/v) and heat the reaction to reflux for 4 hours to hydrolyze the intermediate and form the amino ketone hydrochloride salt.

-

Cool the mixture, filter the resulting solid, and wash with cold diethyl ether to yield 2-amino-1-(5-fluoro-2-methylphenyl)ethan-1-one hydrochloride.

Step 2: N-Protection

-

Suspend the amino ketone hydrochloride (1.0 eq) in DCM (0.4 M).

-

Cool the suspension to 0 °C and add triethylamine (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the N-Boc protected amino ketone.

Step 3: Asymmetric Reduction to the (1S, 2S)-Amino Alcohol

-

Rationale: This step is critical for establishing the desired stereochemistry. We use a chiral reducing agent, such as a derivative of borane with a chiral ligand, to selectively produce the desired diastereomer.

-

Dissolve the N-Boc protected amino ketone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.

-

Cool the solution to -40 °C.

-

Add a solution of (+)-B-Chlorodiisopinocampheylborane (DIP-Chloride™, 1.5 eq) in THF dropwise over 30 minutes.

-

Stir the reaction at -40 °C for 6 hours. Monitor by TLC or LC-MS for completion.

-

Quench the reaction by the slow addition of methanol, followed by 1M NaOH.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-Boc protected (1S, 2S)-amino alcohol.

Step 4: Deprotection

-

Dissolve the purified N-Boc protected amino alcohol in a 4M solution of HCl in 1,4-dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether to afford (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol as its hydrochloride salt.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard, high-throughput method to evaluate a compound's susceptibility to Phase I metabolism. [12][13]

Figure 3: Workflow for in-vitro metabolic stability assessment.

Reagents & Materials:

-

Test Compound (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

-

Non-fluorinated analog (as a control)

-

Warfarin (as a positive control for high metabolism)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., Tolbutamide)

-

96-well incubation plate and LC-MS vials

Procedure:

-

Prepare a stock solution of the test compound and controls at 1 mM in DMSO.

-

In a 96-well plate, prepare the incubation mixture (final volume 200 µL):

-

Phosphate buffer (pH 7.4)

-

HLM (final concentration 0.5 mg/mL)

-

Test compound (final concentration 1 µM)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot and immediately quench the reaction by adding it to 100 µL of ice-cold acetonitrile containing the internal standard.

-

Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to LC-MS vials for analysis.

-

Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound over time.

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard at each time point.

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the in-vitro half-life (T½) using the formula: T½ = 0.693 / k.

| Compound | In-vitro Half-Life (T½, min) | Intrinsic Clearance (µL/min/mg) | Expected Outcome |

| Non-Fluorinated Analog | 15 | 46.2 | Rapid metabolism due to accessible oxidation site. |

| Fluorinated Compound | > 60 | < 11.5 | Significantly enhanced stability due to metabolic blocking. [14][13] |

| Warfarin (Control) | 10 | 69.3 | Confirms metabolic activity of the HLM batch. |

| Table 2: Representative (hypothetical) data from a human liver microsomal stability assay. |

Conclusion

The strategic placement of a single fluorine atom onto the phenyl ring of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol serves as a masterclass in modern drug design. It is not merely a substitution but a calculated intervention that profoundly reshapes the molecule's identity. By leveraging strong inductive effects and the exceptional stability of the C-F bond, this modification offers a powerful, validated strategy to enhance metabolic stability, fine-tune pKa for better membrane permeability, and potentially optimize interactions with a biological target. The provided protocols demonstrate a clear and actionable path from chemical synthesis to pharmacokinetic validation, underscoring the synergy between theoretical understanding and practical application. For drug development professionals, understanding the multifaceted role of fluorine is indispensable for the rational design of next-generation therapeutics with superior "drug-like" properties.

References

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa3LG364_sGVgGk6JXDX5n1mM5HTijqYS14gyK6faJqA-6FmD6J0tHfUzSRT-QFhIeyVnX7w_JLRtH0JCMo6MwS1eoJQhA9pPmQbdkwEJsLaoueloSDVukZN0FkN5ACu41K0GN1a_cfWeQuw7--_IPi-lQ1ym4Mpc=]

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElFfpXUWEs6bTs0Y70rBZmUG0HxcWAarJmEl4KL3Xpy6TbYXNGq91-xqP-rH6kZ8BxbopyaoVBQdRHRtoEd2jnxy3E0tqoq_o_6JDJawHCjZO2DL4PEaITxKecWtYC4L64fWCWsZPRa_WYtJAH9wrLgvVvp3ePvJmGGbwChBOTXzlxooqO0lorKXElqR3PYA==]

- Wang, F., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwpBgULQRtLjM2xzbj6GGD5gYmkJ7GTx66XfNyZSC3zUaOOR7LmsPOXbdIlOM_qLlCiGatk9RFFJ_jbdlWNrsB0B41wiZENYs4ZoA1z43e8YQXVUW2_6MbqxKp_t96EcOBeeY=]

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0NgwkmX4d-nBHW6MxJp0N1Nh1ppysHD-4zv4nli5zIj_Pbpo4jkx3GH51PWAd9-hmqghiqi94zPRErYfeXTnUAg40SazLy1jjTWFSdzQGhSyDyn7o8KR5CwQhtC2lEZZTepLqOX0JrHE_eDhf]

- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Meziane, A., et al. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6k8uYxbprc3DS0S5yR53LuB4NKV8OvUnCGE2lMSNeFT_CR7fQfYt9moaBzZYOW7FbbALyShyPumwwtYfL7Lc88QEgz9g2HwiDzUQbfO7wpPGto_WECCfXRauy7Q99wU5NBU2oVKQSRIrjF8X5ec7v43OcTuZzh2TkSNpTb_ctTPgkMEXunwfCNiU8tCyTdpWIKvsFSPAhVcmq]

- van den Bedem, J. W., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE0IqWfBSgGxOkfz6ksshsjDaXp68MOC0jiPuU-SStZEf3V6dSfrnW0tLfbItJ29IrVW8r-Ui6uIi17OphrNfDUi2XEX7zSuBbx24Gjc4dFJmJtO-NidN7X3NZ3RpZUkizLF1ZcYi-Pf4CkOvA5rSMTnlyh8uSzSlNx2JjDRA=]

- Zhang, W., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH3ZuJ2krbPX5ah6gEtfbd0bCa8e6gs3n4mBqeYxmU0TcoFmC2sWgIKB6D9Tmoeu0yyBAE6OResTZ4uf2IoUet_QLalnkIe52Hwg1Ec74BjarMT8w5kiy-lPr1JkwBGVBpm90GcZoLkNY2S-s=]

- N-A-F, A., et al. (2011). One-Pot Stereoselective Synthesis of 1,2-Amino Alcohol Derivatives. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc8zAbwqO7GbV11G60b4-BI1YlTlcowa0BzHvNGl1faOuQuPkFMSKW263u0uT5sFAjgxK4jBVj29HEZl5QR9_uDkDaeEcolZGm_T0SFndi9pFvbRotVpQfx2VY_tSmJ-OHx50Q]

- Barrow, J. C., et al. (2001). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq9hJSH-yRNSssQZ_lGPPkO7w_wuEF74KkCGP2TGotF8fg3L4Opd_oqACPcZgRN4k6K-Z2I4itmoojkXm9PMe91Tgh9C-B3zYfGVRrFH3i3eLArx_rK8bvDbhqu-_7wCmYGUVO]

- Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMRgMnELv1vYNSjvNzLyOd_QuXhvv36d6k_tlQw6CHBSPViD9IJq2QoBkA2fTCfr7A4Fh5BWV-xI_TQME8rhZVmIzH2HbjLW4hzAbktUjSyaGpnvpr9rdemv9VRmxBLEkYpuqC4c7unG-Wb_8=]

- Leroy, J. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research. [https://vertexaisearch.cloud.google.

- Leroy, J. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Central Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnjMxMI1kux7h4bKvVph5AdNmh72Wsq5wNToGtr6M1frndB3TwEuCKgTQtX2vT4s6al6xCTX5mYM8lKdMEUPbJRJy_ohaBNZsq6A_5KUZJPcuTPe82n7pKZgySmgn6t3SzErW6fEyyV2Xjo0Q=]

- Leroy, J. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZpU7LSVaU_S45DhXEyGaduepT5bMYkFt0u36VaAVJF0ZPi0Jlc_OqNi7e22Z1y3_m-9zPMw1zU2t0G21cwyD8TvdDPAJibI-q124eLqMOj4HXyN7V8W31DFoJhiZZHTxgKIerjOym3yGlo8KzCek=]

- Leroy, J. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiCbdtB_RopF4X1YdVjYnFdU6dcUvARvg-X_93Lvew1pWWOTV3su5wSwyUaYoH19BXLo5rIWu7EDcsGlETfuDc4Uvb2cgX8zbDS5e66eHt9HDJcvGkyXL3E6ZYbhp8xAhzDcM=]

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [https://vertexaisearch.cloud.google.

- Zhu, W., et al. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Chemical Information and Modeling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Y3lP8-QIwfPW0DP0_56b4tJfMwdRRDWUipEq15kxdwoprtcqSbkYwJ7m4Nu_tI5w0kogAsS3NCfP4NDbiuAcoHXGfQ95dNdA88kikvcvWyFp7dxXjDhi70NaqUcUC32vMXJ8]

- Campbell, I. B., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF359sAQDNh2ITxNmI9AwF1k0q_yv2Z0AHCS5WpHsVKpqeRL29v5knaY5EXgBM9ewLnRgTxvcEUNW4SEa2BttIi6kurkyjZXSEtN_KdBWdPZ3nbYKjUrRg3iCJQcptw8LQ2VsbcG5mF57ieyevSsfYuTlC3hs4aq24KAaY=]

- Campbell, I. B., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzkrSr-1BXdSm2If1FkFR0x3vupzCc3NRbvsLL7lEBZ6SvhTGqF3k_Nl38dXDOdW_EbxFuqP0_Il8qaSetC62pzN8td7eUJNZb0fRiExt8l_KQGpzrsfF3twPX3B_J3SJmKeM=]

- Jolit, A., & Constant, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSsre4tbwHGT5J720wU7hrAIdUI1sPPVUneNrf_vFkAGi57actstt9GR-5UvKlMPTL9O4eqtFj1XOAM3CAlwhGubieb8a-9xsPBxZTGdq7JA6mFxfkW_2nzfHLWadpoH2kOq-_Ov1HuieAfBE=]

- Pieper, B., et al. (2011). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0m1d4wZgVKjZPNTh080Gga686n5qMzItkiCDkusN6tYDYxiGx-FR0r3bX64kKWzny8VVgrjB9-3AB0msB1stsmtL-TTTSFO7nNRSrydQS0-Z5NKrH1S5SV0xjtddVvp5QDB4huQkCMeQ4nw==]

- Jolit, A., & Constant, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsXPULtCI3kXIjWG0-FOfYE-UpeAorCC0qFHflCUpa9n4qdp0QfB0sBXD4zebN1ZQEqQAJroFKR6X4cp_yjtuZp4lQXJxdQF2C4gtpzg0yDjkPoVov1dWjy2vSR2ze-J0vpZidDVyAc0sZGOYO_oWa9dIosCx5b-2U6R8fGDawyo3olnJJ2ufIrMrDTFLGzGTSunWPwgZxExE8UGwWqqLw03cBZ-cuPJ1PJ0GCkyBDxDtsT1NZfLKTBBFz]

- Banister, S. D., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs... ACS Chemical Neuroscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQNzuNry-O518KWRU5ITOoSiDQ9UatKiP733pw9fiEAwZvpqn-uCSxSosfWX10pA0tIan-8HxKvndt5WquLSwUGE4dACRqv70XDN6TfA2hIDHW5fzQXCEadLLYzA_35G8tf7Y=]

- El-Fakahany, E. E., & Eldefrawi, M. E. (1987). Differential effects of fluoride on adenylate cyclase activity and guanine nucleotide regulation of agonist high-affinity receptor binding. Biochemical Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxRWWgN0jGQg37fFX1aic6OLvvheYi0-nXBiD8M6v3pKYTnilK0MpGplN2iFrMFFRi8GhFXSSMbvR47io1ce5yphb3wzewZK6X3K8UQoZMw5KFC72qBLzJtERRvvnYqT_AyAXFzpAo6O4wiw==]

- Singh, R. P., & Singh, R. K. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Asian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl7iR8vfEOdwVJSxmwH0hjdrL7RZ-UQj2zLbv5WS5d-ASJdsjG9EK2bjiNKiEqaES58lsXkLprPmtyv9qIwroddHqMeYdWBcipLz7aqYQGdm3xXY9qBREBLM53zDxBSeepdGxuAHWaY_Jw4YmT1xDDIf99aZ8HadoNQqB8TKfu19cohN712VyVle_IVSrt]

- Banister, S. D., et al. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs... ACS Chemical Neuroscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXszj2X_m-EO_YHS5CtmB4nPnh0lmJmJeFmGDLTQEN_E3GjCME7Nt7dG0T-EV72VN6RaF-Gao3SRpK-_lKalWRlA0wmNI61tcDFELQgf5ILxLTHf3g4tLVXm6lnCtsVKAut-ZXLuRmHeA96bIoJog=]

- ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4S7dHscDVW6prhptXdbTjzDoQX7lQ-ywF2b10q9HItkm1Mw6kxiTtAyjkW1uYdc87pNDQPuJ3Yfw4l1XNzwl50-2O_7EaCTUwwGVqCsZUmGoEQrNa34EM8CvrTfpy59z83voc5jBVC1N3FusLGIoomvFvmg4zVkag79wdGEmRp0lRjdMBfEwBq93pl6_8lrKPXwYf1T8=]

- Jolit, A., & Constant, S. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGigU4e4nUHhvcjdJ1XCfBGa99GFBRzx6q36Gw3EmAawxEKf120EAHs0wsdvDsDHNSafMOBJD6G6Ad2jBp-FiSFIPTluyi1xCbWYB10FydoGsKTliWK97Qi2Y6wb8jw]